LP99

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

LP99 est un inhibiteur puissant et sélectif des protéines contenant des domaines bromodomaines BRD7 et BRD9. Ces protéines font partie des complexes de remodelage de la chromatine SWI/SNF humains, qui jouent un rôle crucial dans la régulation de l'expression génique en modifiant la structure de la chromatine. This compound a été démontré pour perturber la liaison de BRD7 et BRD9 à la chromatine, ce qui en fait un outil précieux pour étudier les fonctions de ces protéines dans divers processus biologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de LP99 implique plusieurs étapes clés, à partir de matières premières facilement disponibles. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau quinoléine : La synthèse commence par la formation du noyau quinoléine par une série de réactions, y compris la condensation de l'acétoacétate d'éthyle avec des dérivés de l'aniline, suivie d'une cyclisation et d'une oxydation.

Introduction du cycle pipéridine : Le noyau quinoléine est ensuite modifié pour introduire le cycle pipéridine. Cette étape implique l'utilisation de réactions de couplage de Buchwald-Hartwig catalysées par le palladium pour fixer divers amides cycliques, carbamates et urées au noyau quinoléine.

Modifications finales :

Méthodes de production industrielle

Bien que les méthodes de production industrielle de this compound ne soient pas largement documentées, la synthèse peut être mise à l'échelle en utilisant des techniques de synthèse organique standard.

Analyse Des Réactions Chimiques

Types de réactions

LP99 subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : L'introduction de divers groupes fonctionnels au noyau quinoléine et au cycle pipéridine implique des réactions de substitution, souvent facilitées par des réactions de couplage catalysées par le palladium.

Réactions d'oxydation et de réduction :

Réactifs et conditions communs

Catalyseurs au palladium : Utilisés dans les réactions de couplage de Buchwald-Hartwig pour introduire des amides cycliques, des carbamates et des urées.

Agents oxydants : Utilisés dans la formation du noyau quinoléine.

Agents réducteurs :

Produits principaux

Le principal produit formé à partir de ces réactions est le this compound lui-même, qui se caractérise par son inhibition puissante et sélective de BRD7 et BRD9 .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Recherche en épigénétique : This compound est utilisé comme sonde chimique pour étudier les fonctions de BRD7 et BRD9 dans le remodelage de la chromatine et l'expression génique

Études de l'inflammation : This compound a été démontré pour inhiber la sécrétion de l'interleukine 6, une cytokine pro-inflammatoire, suggérant son utilisation potentielle dans l'étude des processus inflammatoires.

Recherche sur le cancer : En perturbant la liaison de BRD7 et BRD9 à la chromatine, this compound peut être utilisé pour étudier le rôle de ces protéines dans le développement et la progression du cancer.

Développement de médicaments : This compound sert de composé de tête pour le développement de nouveaux médicaments ciblant les protéines contenant des domaines bromodomaines.

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement aux domaines bromodomaines de BRD7 et BRD9. Cette liaison perturbe l'interaction entre ces protéines et la chromatine, conduisant à des changements dans l'expression génique. Les cibles moléculaires de this compound sont les domaines bromodomaines de BRD7 et BRD9, et les voies impliquées comprennent le remodelage de la chromatine et la régulation génique .

Applications De Recherche Scientifique

Cancer Research

LP99 has been instrumental in elucidating the roles of BRD7 and BRD9 in oncogenesis. Studies have demonstrated that these proteins are recurrently mutated in various tumors, suggesting their involvement in tumorigenesis. The use of this compound has facilitated:

- Target Validation : By selectively inhibiting BRD9 and BRD7, researchers have been able to confirm their roles in regulating pro-inflammatory cytokine secretion and chromatin remodeling associated with cancer cell proliferation .

- Antitumor Activity : In xenograft models, this compound has shown potential antitumor effects, particularly in acute myeloid leukemia (AML) models .

Inflammation Studies

This compound's ability to modulate inflammatory responses makes it a valuable tool in studying cytokine regulation. Notably:

- Cytokine Secretion : Research indicates that this compound can decrease interleukin-6 (IL-6) secretion from lipopolysaccharide (LPS)-stimulated THP-1 cells, highlighting its potential for investigating inflammatory pathways .

- Mechanistic Insights : The compound's effects on BRD7 and BRD9 provide insights into how chromatin remodeling influences inflammation at the molecular level.

Epigenetic Research

This compound is classified as an epigenetic probe due to its role in modulating chromatin dynamics:

- Chromatin Dynamics : By disrupting the binding of BRD7 and BRD9 to chromatin, this compound serves as a tool for studying the epigenetic regulation of gene expression .

- Structural Studies : The co-crystal structure of this compound with BRD9 has been elucidated, aiding in the design of more potent inhibitors and understanding structure-activity relationships .

Case Study 1: Validation of BRD9 as a Therapeutic Target

A study utilized this compound to demonstrate that inhibiting BRD9 can disrupt its interaction with acetylated histones in cancer cells. This was achieved through fluorescence recovery after photobleaching (FRAP) assays, showing a dose-dependent effect on chromatin binding dynamics.

Case Study 2: Inhibition of Cytokine Production

In another investigation, this compound was used to assess its impact on cytokine production in immune cells. The results indicated that treatment with this compound significantly reduced IL-6 levels in stimulated THP-1 cells, suggesting its potential for therapeutic applications in inflammatory diseases.

Comparative Data Table

Mécanisme D'action

LP99 exerts its effects by selectively binding to the bromodomains of BRD7 and BRD9. This binding disrupts the interaction between these proteins and chromatin, leading to changes in gene expression. The molecular targets of this compound are the bromodomains of BRD7 and BRD9, and the pathways involved include chromatin remodeling and gene regulation .

Comparaison Avec Des Composés Similaires

LP99 est unique dans sa sélectivité et sa puissance pour BRD7 et BRD9 par rapport à d'autres inhibiteurs de bromodomaines. Des composés similaires incluent :

This compound se distingue par son mécanisme d'action bien caractérisé et son utilisation comme sonde chimique dans diverses applications de recherche .

Activité Biologique

LP99, a quinolone-fused lactam compound, has emerged as a significant selective inhibitor of the bromodomains BRD7 and BRD9. This compound is noteworthy for its potential therapeutic applications, particularly in the context of epigenetic regulation and inflammatory responses. Below is a detailed overview of its biological activity, including research findings, case studies, and relevant data.

This compound was developed through a combination of structure-based design and biophysical characterization, which facilitated its synthesis and optimization. The compound has been shown to selectively inhibit BRD7 and BRD9 with binding affinities of 99 nM for BRD9 and a lower affinity for BRD7 . The mechanism of action involves disrupting the interaction between these bromodomains and acetylated histones, thereby influencing chromatin dynamics.

Key Findings from Research Studies

-

Inhibition of Bromodomain Activity :

- This compound effectively inhibits the association of BRD7 and BRD9 with acetylated histones in both in vitro and cellular contexts. This was demonstrated using bioluminescence resonance energy transfer (BRET) assays, where this compound reduced BRET signals in a dose-dependent manner .

- The compound exhibited cellular IC50 values in the low micromolar range, confirming its potency as an inhibitor .

- Non-Cytotoxicity :

- Role in Inflammatory Response :

Data Tables

The following table summarizes key data regarding the biological activity of this compound:

| Property | Value |

|---|---|

| Binding Affinity (BRD9) | 99 nM |

| Binding Affinity (BRD7) | 10-fold lower than BRD9 |

| IC50 (cellular) | Low micromolar range |

| Non-Cytotoxic Concentration | < 33 µM |

| Assays Used | BRET, FRAP |

Case Study 1: Inhibition Assays

In a study published in Angewandte Chemie, this compound was tested against various bromodomains to assess its selectivity. The results indicated that this compound selectively inhibited only BRD7 and BRD9 out of 48 tested bromodomains, highlighting its specificity as a research tool for studying these proteins .

Case Study 2: Inflammatory Cytokine Regulation

Another investigation focused on the impact of this compound on inflammatory cytokine secretion. Researchers found that treatment with this compound resulted in significant modulation of cytokine levels, suggesting that inhibiting BRD7/9 could be beneficial in conditions characterized by excessive inflammation .

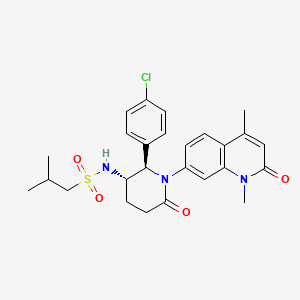

Propriétés

IUPAC Name |

N-[(2R,3S)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30ClN3O4S/c1-16(2)15-35(33,34)28-22-11-12-24(31)30(26(22)18-5-7-19(27)8-6-18)20-9-10-21-17(3)13-25(32)29(4)23(21)14-20/h5-10,13-14,16,22,26,28H,11-12,15H2,1-4H3/t22-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDRREOUMKACNJ-BKMJKUGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=C1C=CC(=C2)N3C(C(CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)N(C2=C1C=CC(=C2)N3[C@@H]([C@H](CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.